Methyl(([4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl))amine
Description
Methyl(([4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl))amine is a triazole-derived compound featuring a 4H-1,2,4-triazole core substituted at the 3-position with a methylphenyl group and a methylene-linked methylamine moiety. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.
Properties
CAS No. |
1283108-49-5 |
|---|---|
Molecular Formula |
C11H14N4 |
Molecular Weight |
202.26 g/mol |
IUPAC Name |
N-methyl-1-[4-(4-methylphenyl)-1,2,4-triazol-3-yl]methanamine |
InChI |
InChI=1S/C11H14N4/c1-9-3-5-10(6-4-9)15-8-13-14-11(15)7-12-2/h3-6,8,12H,7H2,1-2H3 |
InChI Key |
MUHSAVYQDKXRLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=NN=C2CNC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(([4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl))amine typically involves the reaction of 4-methylphenylhydrazine with formamide to form the triazole ring. This is followed by the alkylation of the triazole with methyl iodide to introduce the methyl group. The reaction conditions usually involve heating the reactants in a solvent such as ethanol or acetonitrile under reflux .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts such as palladium on carbon can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl(([4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl))amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated triazoles.
Scientific Research Applications
Methyl(([4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl))amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Methyl(([4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl))amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and inhibit their activity, leading to the disruption of essential biological pathways. For example, it can inhibit cytochrome P450 enzymes, which are involved in the metabolism of various drugs .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural features and properties of Methyl(([4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl))amine and analogous compounds:
| Compound Name | Core Structure | Substituents | Key Properties/Activities | Reference |
|---|---|---|---|---|
| Target Compound | 4H-1,2,4-triazole | 3-(4-methylphenyl), CH₂NHCH₃ | Moderate lipophilicity, potential H-bonding | |
| Dimethyl(1-phenyl-1H-1,2,3-triazol-4-ylmethyl)amine | 1H-1,2,3-triazole | 4-phenyl, CH₂N(CH₃)₂ | Higher solubility due to dimethylamine; NMR shifts: δ 7.95 (NCH=C) | |
| N-(4-chlorophenyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine | 1H-1,2,4-triazole | 3-(4-chlorophenyl), 5-pyridinyl | Anticancer activity; tautomerism (1-H/2-H) | |
| 2-(4-fluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethylamine | 4H-1,2,4-triazole | 3-ethyl-fluorophenyl, CH₂NHCH₃ | Enhanced polarity due to fluorine; SMILES: CNC(CC1=CC=C(C=C1)F)C2=NC=NN2 | |
| 4-(4-Methyl-4H-1,2,4-triazol-3-yl)cyclohexan-1-amine | 4H-1,2,4-triazole | 3-cyclohexyl, NH₂ | Increased steric bulk; CAS: 1247669-77-7 | |
| 5-(Pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine | 4H-1,2,4-triazole | 3-alkylsulfanyl, 5-pyridinyl | Sulfur-enhanced reactivity; synthesized via alkyl halide coupling |
Key Findings
Electronic Effects: The 4-methylphenyl group in the target compound donates electrons to the triazole ring, stabilizing its resonance structure. In contrast, fluorophenyl () and chlorophenyl () substituents withdraw electrons, altering redox potentials and binding affinities . Pyridinyl substituents () introduce basic nitrogen atoms, enhancing water solubility compared to purely aromatic systems .
Steric and Conformational Differences :
- The cyclohexane ring in introduces steric hindrance, reducing conformational flexibility compared to the target compound’s linear methylphenyl group .
- Alkylsulfanyl chains () increase hydrophobicity but may reduce metabolic stability .
Biological Activity: N-(4-chlorophenyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine () exhibits anticancer activity, attributed to chlorine’s electron-withdrawing effects enhancing DNA intercalation .
Synthetic Routes :
- Alkylation with methylamine (target compound) vs. dimethylamine () affects yields and purity. reports a 97% yield using phenyl azide and dimethylprop-2-ynylamine .
Physical Properties
- NMR Shifts : The target compound’s methylene (CH₂NHCH₃) group would likely resonate near δ 3.7–4.0, comparable to δ 3.71 in ’s dimethylamine derivative .
- Solubility : The methylphenyl group likely confers moderate solubility in organic solvents, contrasting with pyridinyl derivatives’ higher aqueous solubility .
Methodological Considerations in Compound Comparison
As noted in , structural similarity assessments must account for both 2D topology (e.g., substituent positions) and 3D electronic profiles. For example:
Biological Activity
Methyl(([4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl))amine, also known by its CAS number 145942-99-0, is a compound that belongs to the class of 1,2,4-triazoles. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties. The specific compound under consideration has shown potential as a therapeutic agent, particularly in the context of kinase inhibition and other enzymatic interactions.
- Molecular Formula : C₈H₁₀N₄
- Molecular Weight : 170.19 g/mol
- CAS Number : 145942-99-0
- Purity : Typically above 98% for research applications.
Antimicrobial Properties
- Antiviral Activity : Research has indicated that triazole derivatives can exhibit antiviral properties by inhibiting viral replication mechanisms. For example, compounds with similar structures have been shown to inhibit RNA viruses effectively .
- Antibacterial and Antifungal Properties : The triazole ring is known for its efficacy against various bacterial strains and fungi. Studies have demonstrated that modifications to the triazole structure can enhance its antibacterial activity against resistant strains .
Anticancer Activity
- Kinase Inhibition : Several studies highlight the ability of 1,2,4-triazole derivatives to act as inhibitors for various kinases involved in cancer progression. For instance, compounds similar to this compound have been reported to inhibit lysine-specific demethylase 1 (LSD1), a target in cancer therapy .
- Cell Viability Studies : In vitro assays using cancer cell lines have shown that modifications of triazole compounds can lead to significant reductions in cell viability, indicating potential as anticancer agents.
Table 1: Summary of Biological Activities
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The triazole moiety can coordinate with metal ions in active sites of enzymes like kinases, leading to inhibition of their activity.
- Structural Modifications : Variations in the phenyl groups attached to the triazole can significantly affect binding affinity and selectivity towards different targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
